molecular formula C23H25NO3S B11353938 N-(4-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide

N-(4-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11353938
M. Wt: 395.5 g/mol
InChI Key: BGHKCSWPKBAPHB-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of methoxyphenyl, phenoxy, and thiophenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with a suitable electrophile.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

    Incorporation of the Thiophenyl Group: The thiophenyl group can be incorporated via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and an appropriate organometallic reagent.

Industrial Production Methods

In an industrial setting, the production of N-(4-METHOXYPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or thiophenyl groups, leading to the formation of corresponding quinones or sulfoxides.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: can be compared with other amides containing similar functional groups, such as:

Uniqueness

The uniqueness of N-(4-METHOXYPHENYL)-2-[4-(PROPAN-2-YL)PHENOXY]-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H25NO3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-propan-2-ylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C23H25NO3S/c1-17(2)18-6-10-21(11-7-18)27-16-23(25)24(15-22-5-4-14-28-22)19-8-12-20(26-3)13-9-19/h4-14,17H,15-16H2,1-3H3

InChI Key

BGHKCSWPKBAPHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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